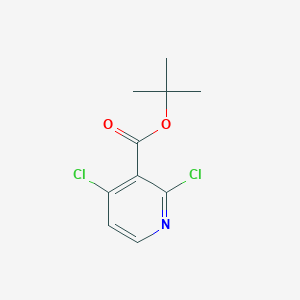
2,4-ジクロロニコチン酸tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2,4-dichloronicotinate is a chemical compound with the molecular formula C10H11Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
- 神経変性疾患: 2,4-ジクロロニコチン酸tert-ブチルエステル(2,4-DTBP)は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な医薬用途について、広範な研究が行われています . その独自の構造と特性により、創薬の候補となっています。
- 2,4-DTBPは、抗菌性および抗真菌性を示し、微生物感染症の対策に役立ちます。 研究者は、抗菌剤としての可能性を探求しています .
- 2,4-DTBPは、バクテリア、真菌、珪藻、苔類、シダ植物など、さまざまな天然源に見られます。 これらの天然貯留層は、その生態学的役割と潜在的な用途についての洞察を提供します .
- 研究者は、HPLC分析における標準溶液として2,4-DTBPを使用しています。 そのクロマトグラフィー挙動と保持時間は、定量化と同定のための貴重なデータを提供します .
医薬品化学と創薬
抗菌性および抗真菌性
天然源と生物活性
HPLC(高速液体クロマトグラフィー)
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2,4-dichloronicotinate can be synthesized through the esterification of 2,4-dichloronicotinic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 2,4-dichloronicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise
生物活性
tert-Butyl 2,4-dichloronicotinate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and applications.
- Molecular Formula : C10H10Cl2N2O2
- Molecular Weight : 251.10 g/mol
- CAS Number : 1044148-88-0
Synthesis
The synthesis of tert-butyl 2,4-dichloronicotinate typically involves the reaction of 2,4-dichloronicotinic acid with tert-butanol in the presence of a suitable catalyst. The reaction conditions may vary but generally include:
- Temperature : Ambient to elevated temperatures
- Solvent : Common solvents include dichloromethane or ethanol
- Yield : Reported yields can reach up to 96% under optimized conditions .
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of tert-butyl 2,4-dichloronicotinate. It has shown efficacy against a range of pathogens, including bacteria and fungi.
- Mechanism of Action : The compound is believed to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Case Study : In a study evaluating various nicotinic derivatives, tert-butyl 2,4-dichloronicotinate exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL .
Cytotoxicity
Research has also focused on the cytotoxic effects of tert-butyl 2,4-dichloronicotinate on cancer cell lines.
- Cell Lines Tested : Commonly tested cell lines include HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : The compound demonstrated notable cytotoxicity with IC50 values around 15 µg/mL for HeLa cells, indicating its potential as an anticancer agent .
Comparative Analysis of Biological Activity
| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 50 µg/mL | ||
| Cytotoxicity | HeLa | 15 µg/mL | |
| MCF-7 | Not specified |
The biological activity of tert-butyl 2,4-dichloronicotinate can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
特性
IUPAC Name |
tert-butyl 2,4-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYHULXZXQOJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














